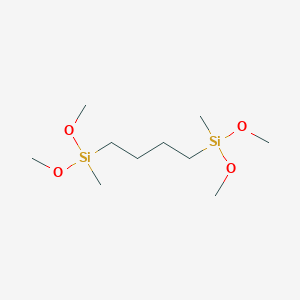
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane is a chemical compound with the molecular formula C10H24O4Si2 It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms within their molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane typically involves the reaction of dimethoxymethylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction of Dimethoxymethylsilane: Dimethoxymethylsilane is reacted with a suitable alkylating agent in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial applications. The reaction conditions are carefully controlled to maintain consistency and quality.
化学反应分析
Types of Reactions
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.
科学研究应用
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty materials, coatings, and adhesives due to its unique properties.
作用机制
The mechanism of action of 3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their conformation and activity.
Interaction with Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
相似化合物的比较
Similar Compounds
- 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoctane
- 2-Octanol, 8,8-dimethoxy-2,6-dimethyl-
Uniqueness
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
875909-99-2 |
|---|---|
分子式 |
C10H26O4Si2 |
分子量 |
266.48 g/mol |
IUPAC 名称 |
4-[dimethoxy(methyl)silyl]butyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C10H26O4Si2/c1-11-15(5,12-2)9-7-8-10-16(6,13-3)14-4/h7-10H2,1-6H3 |
InChI 键 |
SWIWVYUDWDVRPX-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C)(CCCC[Si](C)(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
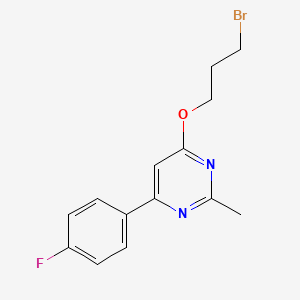
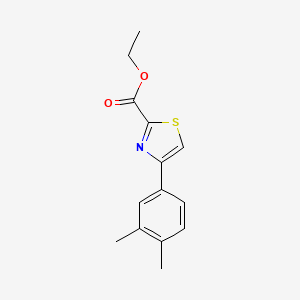
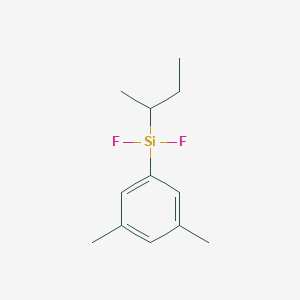
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)
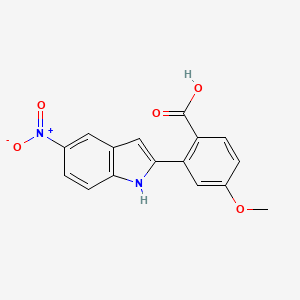
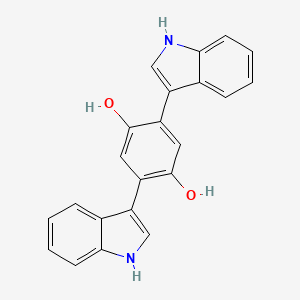

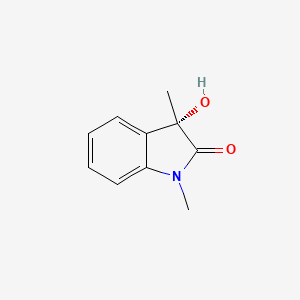

![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
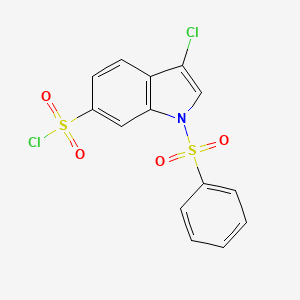
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
